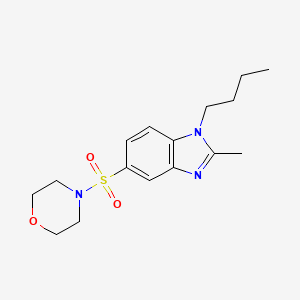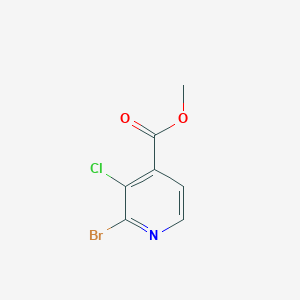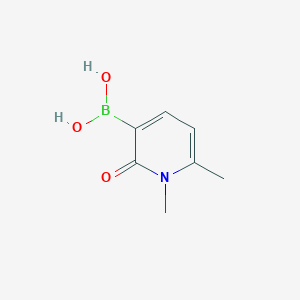
(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid” is a boronic acid derivative with the CAS Number: 1454814-96-0 . It has a molecular weight of 166.97 . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10BNO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a white to yellow solid .科学的研究の応用
Boronic Acid Sensors with Double Recognition Sites
Boronic acids, including derivatives like (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, have been identified as key components in the development of chemical sensors due to their ability to reversibly and covalently bind to Lewis bases and polyols. This property has led to the creation of sensors for carbohydrates, catecholamines, ions, and hydrogen peroxide, among others. The presence of double recognition sites in these sensors, achieved through diboronic acids or monoboronic acids with additional binding groups, significantly enhances their binding affinity and selectivity (Bian et al., 2019).
Electrochemical Biosensors Based on Ferroceneboronic Acid Derivatives
Ferroceneboronic acid (FcBA) and its derivatives, which can be structurally related to (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, have shown significant promise in the development of electrochemical biosensors. These sensors exploit the unique properties of FcBA, combining a boronic acid moiety for binding and an electrochemically active ferrocene (Fc) unit. This configuration enables the non-enzymatic detection of sugars, glycated hemoglobin, and fluoride ions through specific binding interactions, showcasing the potential for diverse applications in medical diagnostics and environmental monitoring (Wang et al., 2014).
Design and Discovery of Boronic Acid Drugs
The unique chemical properties of boronic acids, such as the ability to form stable covalent bonds with biomolecules, have been harnessed in drug discovery. Boronic acid-based drugs have demonstrated enhanced potency and improved pharmacokinetics. The incorporation of boronic acid groups into drug molecules, including structures similar to (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, has led to the approval of several drugs by regulatory agencies for various therapeutic applications. This underscores the potential of boronic acids as a versatile tool in medicinal chemistry for developing novel therapeutics (Plescia & Moitessier, 2020).
Applications in Photocatalysis and Environmental Remediation
Boronic acids and their derivatives play a significant role in photocatalysis and environmental remediation. By integrating boronic acid functionalities into photocatalytic materials, researchers have been able to enhance the efficiency and selectivity of these systems for the degradation of pollutants and the conversion of solar energy into chemical energy. This research avenue, exemplified by studies on materials structurally related to (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, highlights the potential of boronic acid derivatives in addressing environmental challenges and contributing to the development of sustainable energy solutions (Ni et al., 2016).
Safety and Hazards
特性
IUPAC Name |
(1,6-dimethyl-2-oxopyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRZOPXLBPZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(N(C1=O)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2625228.png)
![(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2625229.png)
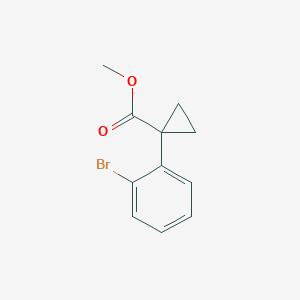


![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2625233.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)
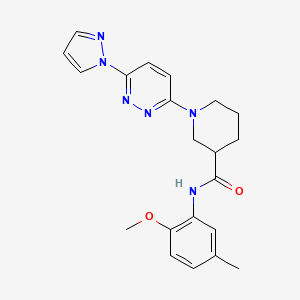
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2625236.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625238.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2625245.png)
